molecular formula C17H15FN4O2S B2863080 2-((4-fluorophenyl)thio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide CAS No. 2034274-16-1

2-((4-fluorophenyl)thio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide

Cat. No.: B2863080
CAS No.: 2034274-16-1
M. Wt: 358.39
InChI Key: FIKJZVXEBDTMJG-UHFFFAOYSA-N
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Description

This compound features a benzo[d][1,2,3]triazin-4-one core linked via an ethyl group to an acetamide moiety bearing a 4-fluorophenylthio substituent. The benzo-triazinone scaffold is known for its metabolic stability and versatility in medicinal chemistry, while the thioether linkage may enhance lipophilicity and influence pharmacokinetic properties .

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O2S/c18-12-5-7-13(8-6-12)25-11-16(23)19-9-10-22-17(24)14-3-1-2-4-15(14)20-21-22/h1-8H,9-11H2,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKJZVXEBDTMJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)thio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Thioether Linkage: The initial step involves the nucleophilic substitution reaction between 4-fluorothiophenol and an appropriate electrophile, such as 2-bromoacetamide, to form the thioether linkage.

    Introduction of the Benzo[d][1,2,3]triazinone Moiety: The intermediate product is then reacted with a suitable benzo[d][1,2,3]triazinone derivative under conditions that facilitate the formation of the desired triazinone structure.

    Final Coupling Reaction: The final step involves coupling the intermediate with an appropriate ethylamine derivative to complete the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorophenyl)thio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the benzo[d][1,2,3]triazinone moiety can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities, due to its ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound may find applications in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-((4-fluorophenyl)thio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the thioether and triazinone moieties may participate in hydrogen bonding or other non-covalent interactions. These interactions can modulate the activity of the target molecule, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analogues with Benzo-Triazinone or Quinazolinone Cores

TAK-041 (NBI-1065846)
  • Structure : (S)-2-(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide.
  • Key Differences :
    • Substituent: Trifluoromethoxy group vs. 4-fluorophenylthio in the target compound.
    • Stereochemistry: TAK-041 has an (S)-configured chiral center .
  • Activity : Potent GPR139 agonist developed for schizophrenia, though discontinued in 2023 due to clinical trial inefficacy .
Quinazolinone-Linked Acetamides (Compounds 21–24)
  • Structures : 4-(2-(2-((2-(2-(1-(Substituted-phenyl)ethylidene)hydrazineyl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamides.
  • Key Differences :
    • Core: Quinazolin-4-one vs. benzo-triazin-4-one .
    • Substituents: Chloro or fluoro groups on phenyl rings (e.g., compound 24 has a 4-fluorophenyl group).
  • Properties :
    • Melting points: 299–300°C (compound 24, fluorophenyl derivative) .
    • Yields: 84–88% .
  • Implications : Higher melting points in fluorinated derivatives suggest enhanced crystalline stability .
N-Alkyl/Phenyl-4-(4-Oxobenzo[1,2,3]triazin-3(4H)-yl)butanamides (14a–14n)
  • Synthesis : Derived from isatin via oxidation and coupling with amines/anilines .
  • Key Differences :
    • Linker: Butanamide vs. ethylacetamide in the target compound.
    • Substituents: Varied alkyl/phenyl groups (e.g., ethyl, tert-butyl, phenyl) .
  • Applications : Structural diversity highlights adaptability for optimizing solubility and target binding.

Functional Analogues with Anti-Inflammatory or Antibacterial Activity

2-(Ethylamino)-N-(4-Oxo-2-phenylquinazolin-3(4H)-yl)acetamide
  • Structure: Quinazolinone core with ethylamino-acetamide.
  • Activity : Demonstrated anti-inflammatory activity surpassing Diclofenac in murine models .
  • Key Insight: Substituents on the acetamide chain (e.g., amino vs. thioether) critically modulate biological activity .
Benzothiazole Derivatives (5a–5g)
  • Structures : 2-(Benzo[d]thiazol-2-ylthio)-N-(spiro[indoline-3,5'-thiazolo[4,3-b][1,3,4]oxadiazol]-2-one)acetamides.
  • Activity : Compound 5d showed potent anti-inflammatory and antibacterial effects , while 5e exhibited analgesic activity .
  • Implications : Thioether linkages (as in the target compound) may enhance binding to inflammatory or microbial targets.
Metabolic Stability (TAK-041)
  • Metabolism: Slow clearance in rat, dog, and human systems due to the benzo-triazinone core’s resistance to enzymatic degradation .
  • Relevance : The target compound’s 4-fluorophenylthio group may similarly confer metabolic stability.

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